4-Aminophenyl-alpha-D-glucopyranoside
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Overview
Description
P-Aminophenyl-Alpha-D-Galactopyranoside: is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety. P-Aminophenyl-Alpha-D-Galactopyranoside is used primarily as a substrate in biochemical assays, particularly for the detection and quantification of β-galactosidase activity .
Mechanism of Action
Target of Action
The primary target of 4-Aminophenyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides and disaccharides .
Mode of Action
This compound interacts with α-glucosidase as a substrate . The enzyme catalyzes the hydrolysis of this compound into 4-aminobenzene and α-D-glucopyranoside . This interaction and the resulting changes can be detected using a colorimetric method, which is based on the specific recognition between 1,4-phenylenediboronic acid (PDBA) and this compound .
Biochemical Pathways
The hydrolysis of this compound by α-glucosidase is part of the broader carbohydrate digestion pathway . The product of this reaction, α-D-glucopyranoside, can further undergo metabolic processes in the body .
Pharmacokinetics
As a substrate of α-glucosidase, it is expected to be metabolized in the digestive system where the enzyme is primarily located .
Result of Action
The hydrolysis of this compound by α-glucosidase results in the production of 4-aminobenzene and α-D-glucopyranoside . This reaction can be used for the assay of α-glucosidase activity and the screening of its inhibitors .
Action Environment
The action of this compound is influenced by the environment in which α-glucosidase is active, primarily the digestive system . Factors such as pH and the presence of other compounds can potentially affect the enzyme’s activity and, consequently, the action of this compound .
Biochemical Analysis
Biochemical Properties
4-Aminophenyl-alpha-D-glucopyranoside is a substrate for alpha-glucosidase . This enzyme catalyzes the hydrolysis of this compound to produce p-nitrophenol . The absorbance of p-nitrophenol can be measured using spectrophotometry, which confirms the enzymatic activity of alpha-glucosidase .
Cellular Effects
The specific recognition between 1,4-phenylenediboronic acid (PDBA) and this compound may induce aggregation of this compound-functionalized gold nanoparticles (AuNPs) to achieve color change of the test solution . This process is influenced by alpha-glucosidase, as there is no coordination reactivity between PDBA and 4-aminobenzene, the hydrolyzed product of this compound catalyzed by the enzyme .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with alpha-glucosidase. The enzyme catalyzes the hydrolysis of this compound, leading to the production of p-nitrophenol . This reaction is key to the colorimetric method for the assay of alpha-glucosidase activity .
Temporal Effects in Laboratory Settings
The colorimetric method based on its interaction with alpha-glucosidase provides a simple and easily-operated method for the assay of alpha-glucosidase activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of alpha-glucosidase . The enzyme catalyzes the hydrolysis of this compound, leading to the production of p-nitrophenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of P-Aminophenyl-Alpha-D-Galactopyranoside typically involves the glycosylation of a phenolic compound with a galactose derivative. One common method is the reaction of p-aminophenol with a protected galactose derivative under acidic conditions, followed by deprotection to yield the desired product .
Industrial Production Methods: : Industrial production of P-Aminophenyl-Alpha-D-Galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: : P-Aminophenyl-Alpha-D-Galactopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
P-Aminophenyl-Alpha-D-Galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and inhibition.
Biology: Employed in the detection and quantification of β-galactosidase activity in various biological samples.
Medicine: Utilized in diagnostic assays for the detection of certain diseases and conditions.
Industry: Applied in the development of biosensors and other analytical devices.
Comparison with Similar Compounds
Similar Compounds
P-Nitrophenyl-Alpha-D-Galactopyranoside: Another phenolic glycoside used as a substrate for β-galactosidase assays.
O-Nitrophenyl-Beta-D-Galactopyranoside: Commonly used in colorimetric assays for β-galactosidase activity.
4-Nitrophenyl-Alpha-D-Glucopyranoside: Used as a substrate for α-glucosidase assays.
Uniqueness: : P-Aminophenyl-Alpha-D-Galactopyranoside is unique due to its amino group, which allows for additional chemical modifications and applications. This makes it a versatile compound for various biochemical and analytical applications .
Properties
CAS No. |
31302-52-0 |
---|---|
Molecular Formula |
C12H17NO6 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
MIAKOEWBCMPCQR-IIRVCBMXSA-N |
SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
p-Aminophenyl α-D-Glucopyranoside |
Origin of Product |
United States |
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